Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate
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Overview
Description
Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is a chemical compound with a complex structure, often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate involves several stepsThe final step involves the coupling of the phenylamino group under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding substituted products.
Scientific Research Applications
Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and drug development.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The pathways involved include inhibition of key metabolic enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-phenethyl-N-phenylpropionamide
- N-BOC norfentanyl
- N-BOC 4-AP
Comparison
Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a different profile of enzyme inhibition and potential therapeutic applications .
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-3-15(20)19(14-8-6-5-7-9-14)17(16(21)22-4-2)10-12-18-13-11-17/h5-9,18H,3-4,10-13H2,1-2H3 |
InChI Key |
PCFIEJLWZLGRMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OCC |
Origin of Product |
United States |
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